molecular formula C10H10O2 B3023644 2-Phenylcyclopropanecarboxylic acid CAS No. 5685-38-1

2-Phenylcyclopropanecarboxylic acid

Cat. No.: B3023644
CAS No.: 5685-38-1
M. Wt: 162.18 g/mol
InChI Key: AHDDRJBFJBDEPW-UHFFFAOYSA-N
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Description

2-Phenylcyclopropanecarboxylic acid is an organic compound with the molecular formula C10H10O2. It is characterized by a cyclopropane ring substituted with a phenyl group and a carboxylic acid group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Phenylcyclopropanecarboxylic acid involves the cyclopropanation of styrene with ethyl diazoacetate in the presence of a catalyst such as copper chromite spinel nanoparticles. The resulting ester is then hydrolyzed to yield the desired acid . Another method involves the reaction of cinnamic acid derivatives with diazomethane, followed by hydrolysis .

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process often involves the use of safer and more environmentally friendly reagents and solvents .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenylcyclopropanecarboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-Phenylcyclopropanecarboxylic acid
  • Cyclopropane-1,1-dicarboxylic acid
  • trans-2-Phenylcyclopropane-1-carboxylic acid

Comparison: 2-Phenylcyclopropanecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. Its phenyl group enhances its aromaticity and potential for electrophilic substitution, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-phenylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDDRJBFJBDEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901142
Record name NoName_213
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Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5685-38-1, 939-89-9
Record name 2-Phenylcyclopropanecarboxylic acid
Source CAS Common Chemistry
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Record name 2-Phenyl-1-cyclopropanecarboxylic acid, cis-(+/-)-
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Record name 5685-38-1
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Record name 2-phenylcyclopropane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylcyclopropanecarboxylic acid
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2-Phenylcyclopropanecarboxylic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Phenylcyclopropanecarboxylic acid?

A1: The molecular formula of this compound is C10H10O2, and its molecular weight is 162.19 g/mol.

Q2: What is known about the hydrogen bonding pattern in this compound?

A2: Both (+/-)-cis and (+)-trans isomers of this compound crystallize to form cyclic dimers linked by hydrogen bonds between the carboxylic acid groups. The O…O distances range from 2.623-2.645 Å. [, ]

Q3: Can you explain the observed asymmetry in the cyclopropane ring of this compound?

A3: The cyclopropane ring in both cis and trans isomers of this compound displays asymmetry due to the different substituents. This asymmetry has been quantified using parameters such as Δ(COOH) and Δ(phenyl). [, ]

Q4: What spectroscopic techniques have been used to study this compound?

A4: Several spectroscopic techniques have been employed, including nuclear magnetic resonance (NMR), vibrational circular dichroism (VCD), and mass spectrometry. [, , ]

Q5: What are some established synthetic routes to this compound?

A5: Common synthetic approaches include the reaction of styrene with ethyl diazoacetate followed by hydrolysis [], and the enantioselective hydrolysis of racemic trans- and cis-2-arylcyclopropanecarbonitriles using Rhodococcus sp. AJ270. []

Q6: How does the stereochemistry of 2-arylcyclopropanecarbonitriles impact their biotransformation by Rhodococcus sp. AJ270?

A6: The enzyme system displays enantioselectivity towards both trans- and cis-isomers of the nitrile, yielding corresponding amides and acids with high enantiomeric excesses. The reaction rate and enantioselectivity are influenced by the substituents on the benzene ring. []

Q7: What is the photochemical behavior of 2-arylcyclopropanecarboxylates?

A7: Irradiation of trans-isomers predominantly leads to isomerization to the cis-form. In contrast, direct irradiation of cis-isomers, especially those without electron-donating groups on the phenyl ring, results in products derived from 1,3-dipolar intermediates. This difference is attributed to intramolecular exciplex formation. []

Q8: How does 2-alkoxycyclopropanecarboxylic acid behave under thermal conditions?

A8: Heating 2-alkoxycyclopropanecarboxylic acids in a water/methanol mixture leads to ring-opening and formation of the corresponding 4-oxo carboxylic acids. This transformation proceeds quantitatively. []

Q9: Has this compound or its derivatives shown any biological activity?

A9: Some derivatives, particularly hydrazides of this compound, have shown monoamine oxidase inhibiting action. [] Additionally, certain derivatives exhibit antiauxin activity by competitively inhibiting auxin-induced growth in plants. []

Q10: Are there known applications of copper chromite spinel nanoparticles in the synthesis of cyclopropanecarboxylic acids?

A10: Yes, copper chromite spinel nanoparticles (CuCr2O4), combined with basic ionic liquids, have demonstrated synergistic catalytic activity in the synthesis of cyclopropanecarboxylic acids. []

Q11: How has computational chemistry contributed to understanding this compound and its analogues?

A11: Computational methods like HF, B3LYP, and MP2 have been used to investigate conformational preferences, vibrational frequencies, and electronic effects in this compound and related cyclopropane analogues of phenylalanine. []

Q12: What is the impact of the phenyl side chain on the conformation of cyclopropane analogues of phenylalanine?

A12: The orientation of the phenyl side chain significantly impacts the stability of various conformations by influencing backbone-sidechain interactions. Computational studies help to elucidate these effects. []

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